Sennoside A

Catalog No.
S1551287
CAS No.
81-27-6
M.F
C42H38O20
M. Wt
862.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sennoside A

CAS Number

81-27-6

Product Name

Sennoside A

IUPAC Name

(9R)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid

Molecular Formula

C42H38O20

Molecular Weight

862.7 g/mol

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1

InChI Key

IPQVTOJGNYVQEO-KGFNBKMBSA-N

SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

5,5'-Bis(b-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo-,(9R,9'S)-[9,9'-bianthracene]-2,2'-dicarboxylic acid

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Sennoside A is a natural dianthrone glycoside primarily derived from the plants of the Senna genus, particularly Cassia senna and Cassia angustifolia. It is known for its use as a traditional irritant laxative and is also recognized for various health benefits, including weight loss and potential therapeutic effects against several diseases. The chemical formula of Sennoside A is C42H38O20C_{42}H_{38}O_{20}, with a molecular weight of approximately 862.7 g/mol. Its structure features two β-D-glucopyranosyloxy groups, which contribute to its water solubility and biological activity .

Sennoside A acts as a stimulant laxative. Once ingested, intestinal bacteria break down Sennoside A into rheinanthrone derivatives []. These metabolites irritate the lining of the colon, stimulating fluid secretion and colonic contractions, ultimately promoting bowel movements [].

Sennoside A may interact with certain medications, so it is crucial to consult with a healthcare professional before use if taking other drugs.

Data on toxicity:

  • The oral LD50 (lethal dose for 50% of test subjects) in rats is greater than 5 g/kg.

Laxative Effects and Mechanisms

Sennoside A is the primary active ingredient in many over-the-counter laxatives. It acts as a stimulant laxative by irritating the lining of the colon, promoting fluid secretion and colonic muscle contractions, ultimately leading to bowel movement []. Studies have investigated the time-dependent effects of Sennoside A, revealing its optimal effectiveness at 7 days of administration with minimal side effects []. However, longer use can lead to diminished laxative effect and potential damage to the colon, highlighting the importance of proper dosing and adherence to recommended usage guidelines [].

Sennoside A undergoes several chemical transformations, particularly hydrolysis, where it breaks down into its aglycone forms, sennidin A and glucose molecules. This process can be catalyzed by acidic conditions or specific enzymes in the gut. The hydrolysis reaction can be represented as follows:

Sennoside AAcidic Conditionssennidin A+2glucose\text{Sennoside A}\xrightarrow{\text{Acidic Conditions}}\text{sennidin A}+2\text{glucose}

Moreover, Sennoside A can participate in redox reactions. For instance, it has been shown to reduce silver ions to silver nanoparticles in a biogenic synthesis process, highlighting its potential as a reducing agent due to the presence of phenolic hydroxyl groups .

Sennoside A can be synthesized through various methods:

  • Natural Extraction: It can be extracted from Senna plants using methods such as Borntrager's reaction.
  • Chemical Synthesis: One notable method involves oxidizing rheinanthrone-8-glucoside using activated carbon as a catalyst under controlled pH and temperature conditions .
  • Biotechnological Approaches: Recent studies have explored biogenic methods utilizing microbial systems to produce Sennoside A from precursor compounds.

These methods highlight the versatility in producing Sennoside A for both research and therapeutic applications.

Sennoside A is widely used in various applications:

  • Pharmaceuticals: Primarily utilized as an over-the-counter laxative.
  • Dietary Supplements: Marketed for weight loss and digestive health.
  • Research: Investigated for its pharmacological properties against various diseases including obesity and diabetes .
  • Cosmetics: Explored for potential anti-aging and skin health benefits due to its antioxidant properties.

Sennoside A interacts with various biological systems:

  • Gut Microbiota: It is metabolized by gut bacteria into active compounds like rheinanthrone and rhein, which are responsible for its therapeutic effects .
  • Drug Interactions: Studies indicate that Sennoside A may interact with other medications by altering gastrointestinal motility or absorption rates.
  • Enzyme Modulation: It has been shown to influence cyclooxygenase-2 expression in macrophages, indicating potential implications in inflammatory pathways .

Understanding these interactions is crucial for optimizing its therapeutic use while minimizing adverse effects.

Sennoside A is part of a broader family of sennosides and related compounds. Here are some similar compounds:

CompoundStructure TypeUnique Features
Sennoside BDianthrone GlycosideStereoisomer of Sennoside A; different biological activities
RheinAnthraquinoneActive metabolite; shows anti-inflammatory properties
Aloe EmodinAnthraquinoneFound in aloe vera; has laxative effects but different mechanism
ChrysophanolAnthraquinoneExhibits antibacterial properties; less studied than sennosides

Sennoside A's uniqueness lies in its specific glycosidic structure and its broad spectrum of bioactivities compared to its counterparts. While other compounds may share structural similarities or pharmacological effects, Sennoside A's extensive therapeutic applications and specific metabolic pathways set it apart .

Physical Description

Senna (powdered) is a yellow-brown powder with a slight odor and taste. (NTP, 1992)
Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

862.19564360 g/mol

Monoisotopic Mass

862.19564360 g/mol

Heavy Atom Count

62

Melting Point

392 °F approximately (decomposes) (NTP, 1992)
220 - 243 °C

UNII

2F1O30GVXH

Livertox Summary

Senna (Cassia species) is a popular herbal laxative that is available without prescription. Senna is generally safe and well tolerated, but can cause adverse events including clinically apparent liver injury when used in high doses for longer than recommended periods.

Drug Classes

Herbal and Dietary Supplements

Wikipedia

Sennoside A
Sennoside

Use Classification

Cosmetics -> Skin conditioning

Dates

Modify: 2023-08-15
J. Pharm. Pharmacol., 1958, 10, p436

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